molecular formula C11H12BrNO3S B11765735 3-Bromo-1-(phenylsulfonyl)piperidin-4-one CAS No. 919491-04-6

3-Bromo-1-(phenylsulfonyl)piperidin-4-one

Katalognummer: B11765735
CAS-Nummer: 919491-04-6
Molekulargewicht: 318.19 g/mol
InChI-Schlüssel: MIXGDXSVEFDIEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-1-(phenylsulfonyl)piperidin-4-one is an organic compound with the molecular formula C11H12BrNO3S. It is a derivative of piperidinone, featuring a bromine atom and a phenylsulfonyl group attached to the piperidine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(phenylsulfonyl)piperidin-4-one typically involves the bromination of 1-(phenylsulfonyl)piperidin-4-one. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure product .

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-1-(phenylsulfonyl)piperidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-Bromo-1-(phenylsulfonyl)piperidin-4-one has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design and development.

    Biological Studies: It is used in studies to understand its interactions with biological targets and its potential therapeutic effects.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Bromo-1-(phenylsulfonyl)piperidin-4-one involves its interaction with specific molecular targets. The bromine atom and phenylsulfonyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its mechanism of action are essential to elucidate its effects and potential therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(Phenylsulfonyl)piperidin-4-one: Lacks the bromine atom but shares the phenylsulfonyl group.

    3-Chloro-1-(phenylsulfonyl)piperidin-4-one: Similar structure with a chlorine atom instead of bromine.

    3-Iodo-1-(phenylsulfonyl)piperidin-4-one: Similar structure with an iodine atom instead of bromine.

Uniqueness

3-Bromo-1-(phenylsulfonyl)piperidin-4-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro and iodo analogs. The bromine atom can participate in specific substitution reactions, making this compound valuable in synthetic chemistry .

Eigenschaften

CAS-Nummer

919491-04-6

Molekularformel

C11H12BrNO3S

Molekulargewicht

318.19 g/mol

IUPAC-Name

1-(benzenesulfonyl)-3-bromopiperidin-4-one

InChI

InChI=1S/C11H12BrNO3S/c12-10-8-13(7-6-11(10)14)17(15,16)9-4-2-1-3-5-9/h1-5,10H,6-8H2

InChI-Schlüssel

MIXGDXSVEFDIEG-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CC(C1=O)Br)S(=O)(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.